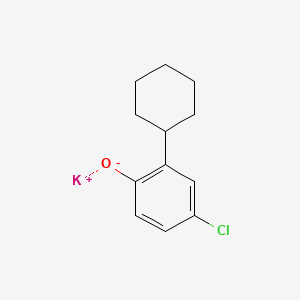

Potassium 4-chloro-2-cyclohexylphenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85204-39-3 |

|---|---|

Molecular Formula |

C12H14ClKO |

Molecular Weight |

248.79 g/mol |

IUPAC Name |

potassium;4-chloro-2-cyclohexylphenolate |

InChI |

InChI=1S/C12H15ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |

InChI Key |

QRHVQFBRGJCEMK-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Potassium 4 Chloro 2 Cyclohexylphenolate

Strategies for the Synthesis of Potassium 4-chloro-2-cyclohexylphenolate

The primary and most direct method for synthesizing this compound is through the deprotonation of its corresponding phenol (B47542). This acid-base reaction is a common and efficient way to generate phenolate (B1203915) salts.

The formation of this compound is achieved by treating the precursor, 4-chloro-2-cyclohexylphenol (B79803), with a suitable potassium base. The most common and straightforward method involves the use of potassium hydroxide (B78521) (KOH). In this reaction, the acidic proton of the phenolic hydroxyl group is abstracted by the hydroxide ion, yielding the potassium phenolate salt and water as the sole byproduct.

A typical laboratory procedure would involve dissolving 4-chloro-2-cyclohexylphenol in a suitable solvent, followed by the addition of an equimolar amount of potassium hydroxide, often as an aqueous solution. alfa-chemistry.comchemicalbook.com For instance, a general synthesis for potassium phenolate involves charging a flask with the phenol, potassium hydroxide, and distilled water, stirring the solution, and then evaporating it to dryness under reduced pressure to yield the potassium salt. chemicalbook.com A similar procedure involves neutralizing the phenol with an equimolar amount of potassium hydroxide at 0 °C, followed by warming to room temperature. alfa-chemistry.com The resulting salt, this compound, is a potent nucleophile used in further chemical synthesis. alfa-chemistry.com For more sensitive substrates or when anhydrous conditions are required, stronger bases like potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) can be employed to afford the potassium salt. rsc.org

The utility of this compound is predicated on the availability of its precursor, 4-chloro-2-cyclohexylphenol. This precursor can be synthesized via two primary strategic routes: the halogenation of a phenolic substrate or the cyclohexylation of an aromatic scaffold.

This synthetic approach begins with 2-cyclohexylphenol (B93547) and introduces a chlorine atom onto the aromatic ring. The hydroxyl and cyclohexyl groups are both ortho-, para-directing activators. With the ortho-positions at C2 and C6 occupied or sterically hindered by the cyclohexyl group, chlorination is directed predominantly to the para-position (C4).

Sulfuryl chloride (SO₂Cl₂) is an effective and convenient liquid reagent for the chlorination of phenols. wikipedia.orgresearchgate.net The reaction can proceed under free-radical conditions, often initiated by a compound like AIBN, or through electrophilic aromatic substitution with a catalyst. wikipedia.org To enhance the selectivity for para-chlorination and increase the reaction rate, the reaction can be conducted in the presence of specific metal salt-organic sulfur catalysts. google.com For example, the chlorination of phenol using sulfuryl chloride with a catalyst system of iron(III) chloride (FeCl₃) and diphenyl sulfide (B99878) has been shown to yield a high ratio of the 4-chloro isomer over the 2-chloro isomer. google.com This methodology is applicable to the chlorination of 2-cyclohexylphenol to selectively yield 4-chloro-2-cyclohexylphenol.

An alternative and widely studied route to the precursor is the Friedel-Crafts alkylation of 4-chlorophenol (B41353). researchgate.net In this electrophilic substitution reaction, a cyclohexyl group is attached to the aromatic ring, primarily at the ortho-position to the hydroxyl group, which is a more powerful activating group than the deactivating chloro group. Common alkylating agents include cyclohexene (B86901) and cyclohexanol (B46403), and the reaction is catalyzed by a variety of acid catalysts. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired product, 2-cyclohexyl-4-chlorophenol. Catalysts range from traditional Brønsted acids and Lewis acids like perchloric acid and AlCl₃ to solid acid catalysts such as zeolites, ion-exchange resins, and supported heteropolyacids. researchgate.netniscpr.res.in Solid acids are often preferred as they can be recycled, leading to cleaner and more environmentally benign processes. niscpr.res.in

For example, the alkylation of p-chlorophenol with cyclohexanol in the presence of perchloric acid has been studied, with optimization of temperature, reactant molar ratios, and reaction time. researchgate.net Zeolite-Y catalysts impregnated with orthophosphoric acid have also proven effective for the cycloalkylation of p-chlorophenol with cyclohexene derivatives, achieving yields as high as 85.6% for the target product under optimized conditions. ppor.az The table below summarizes various catalytic systems used for this transformation.

| Alkylating Agent | Catalyst | Temperature (°C) | Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|

| Cyclohexanol | Perchloric Acid (HClO₄) | 140-150 | 4 | High yields achieved by optimizing molar ratio and temperature. | researchgate.net |

| 1-Methylcyclohexene | Zeolite-Y / H₃PO₄ | 120 | 5 | Yield of 85.6% and selectivity of 95.2% for 2-(1-methylcyclohexyl)-4-chlorophenol. | ppor.az |

| Cyclohexene | 12-Tungstophosphoric Acid (TPA) on Zirconia | 80 | 6 | Catalyst shows high activity and selectivity for 2-cyclohexylphenol; can be recycled. | niscpr.res.in |

| Cyclohexene | Amberlyst 15 (Ion-Exchange Resin) | 85 | - | Formation of 2- and 4-cyclohexylphenol (B75765) observed; ortho/para ratio is influenced by catalyst. | unive.it |

| Cyclohexanol | HY Zeolite | 140-220 | 2-12 | Reaction yields a mixture of isomers; para-selectivity increases with temperature. | researchgate.net |

The synthesis of potassium phenolates is a general reaction applicable to a wide range of substituted phenols. The fundamental method involves the neutralization of a phenol with potassium hydroxide. alfa-chemistry.comchemicalbook.com This has been demonstrated in the high-yield (98%) synthesis of the parent potassium phenolate (C₆H₅KO) from phenol and KOH in water. chemicalbook.com

Precursor Synthesis: 4-chloro-2-cyclohexylphenol

Chemical Reactivity and Derivatization Pathways

This compound is characterized by the high nucleophilicity of its phenoxide oxygen atom. This reactivity allows for a variety of derivatization reactions, primarily through O-alkylation and O-acylation, to form ethers and esters, respectively. These transformations are crucial for building more complex molecules. The phenolate is considered a key building block for various materials, analogous to the parent potassium phenolate. alfa-chemistry.comchemdad.com

The Williamson ether synthesis is a classic reaction pathway where the phenolate displaces a halide from an alkyl halide to form an aryl ether. Similarly, reaction with acyl chlorides or acid anhydrides leads to the formation of phenyl esters. The table below outlines potential derivatization reactions based on the known reactivity of phenolates.

| Reaction Type | Reagent | Resulting Product Class | Example Transformation |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl Halide (e.g., CH₃I) | Aryl Ether | Formation of 1-chloro-2-cyclohexyl-4-methoxybenzene |

| O-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Phenyl Ester | Formation of 4-chloro-2-cyclohexylphenyl acetate |

| O-Arylation | Aryl Halide (with Cu catalyst) | Diaryl Ether | Formation of substituted diphenyl ethers chemdad.com |

| Carboxylation (Kolbe-Schmitt type) | Carbon Dioxide (CO₂) | Hydroxybenzoic Acid | Introduction of a carboxylic acid group chemdad.com |

| Reaction with Carbonates | Ethyl Chloroformate | Phenyl Carbonate | Formation of ethyl (4-chloro-2-cyclohexylphenyl) carbonate chemdad.com |

These derivatization pathways highlight the synthetic utility of this compound as an intermediate in the construction of a wide range of organic molecules, including potential agrochemicals, pharmaceuticals, and functional materials. alfa-chemistry.com

Reactions as a Nucleophile or Base in Organic Synthesis

This compound, the potassium salt of 4-chloro-2-cyclohexylphenol, possesses a reactive phenoxide ion that renders it a potent nucleophile and a moderately strong base in various organic transformations. The nucleophilicity of the phenoxide is attributed to the lone pair of electrons on the oxygen atom, while its basicity stems from the ability of the phenoxide to accept a proton. The electronic and steric environment of the phenoxide, influenced by the chloro and cyclohexyl substituents, plays a crucial role in dictating its reactivity.

As a nucleophile, this compound can participate in nucleophilic substitution and addition reactions. The oxygen atom can attack electrophilic centers, leading to the formation of new carbon-oxygen or heteroatom-oxygen bonds. The presence of the electron-withdrawing chloro group at the para position can modulate the nucleophilicity of the phenoxide.

In its capacity as a base, this compound can deprotonate a variety of acidic compounds. The basic strength is generally sufficient to deprotonate alcohols, thiols, and activated methylene (B1212753) compounds, thereby generating the corresponding nucleophiles for subsequent reactions. The choice of solvent can significantly influence its basicity and nucleophilicity. researchgate.net Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed to enhance the reactivity of phenoxides.

The general preparation of potassium phenoxides involves the reaction of the corresponding phenol with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3). chemicalbook.comquora.com For instance, the reaction of a phenol with KOH in a suitable solvent like water or an alcohol, followed by removal of the solvent, yields the potassium phenoxide salt. chemicalbook.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Phenol | Potassium Hydroxide | Potassium Phenoxide | Acid-Base | chemicalbook.com |

| 4-chloro-2,6-dimethylphenol | Aryl/Alkyl Carboxylates | Aryl/Alkyl 4-chloro-2,6-dimethylphenyl ether | Nucleophilic Aromatic Substitution | nih.gov |

| Phenol | Alkyl Halide | Alkyl Phenyl Ether | Williamson Ether Synthesis | cymitquimica.com |

Oxidative Functionalization Reactions involving Chlorophenolates and Related Halogens

The oxidative functionalization of chlorophenolates, such as this compound, and related halogenated phenols represents an important area of chemical transformation. These reactions can lead to the formation of a variety of products, including quinones, coupled dimers, and hydroxylated derivatives. The presence of the chlorine atom and the cyclohexyl group on the aromatic ring can influence the course and outcome of these oxidation reactions.

Oxidative coupling is a common reaction pathway for phenols and phenoxides. Under the influence of oxidizing agents, phenoxyl radicals can be generated, which can then couple in various ways to form new carbon-carbon or carbon-oxygen bonds. For instance, the oxidative coupling of 4-chlorophenol has been shown to be mediated by manganese oxide, with the reaction rate being dependent on pH. nih.gov The transformation of 4-chlorophenol can lead to the formation of byproducts that can impact the sorption of other organic compounds. nih.gov

Advanced oxidation processes (AOPs), such as those involving UV irradiation in the presence of hydrogen peroxide (UV/H2O2), can also be employed for the degradation and functionalization of chlorophenols. researchgate.net These methods generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization. The initial products of 4-chlorophenol oxidation via this method are often hydroquinone (B1673460) and benzoquinone. doi.org

Furthermore, enzymatic oxidation using peroxidases can lead to the dehalogenation and polymerization of chlorinated phenols. acs.org These reactions are of environmental interest as they can detoxify and transform persistent pollutants.

| Substrate | Oxidizing Agent/System | Key Products/Transformation | Reference |

| 4-Chlorophenol | Manganese Oxide | Transformation and byproduct generation | nih.gov |

| 4-Chlorophenol | UV/H2O2 | Hydroquinone, Benzoquinone | researchgate.netdoi.org |

| Chlorinated Phenols | Peroxidase | Dehalogenation and Polymerization | acs.org |

| 4-Chlorophenol | Fenton-like catalysts (e.g., FeOx/TiO2, CuFe2O4) | Degradation via dissolved metal ions | whiterose.ac.uk |

Carbon-Carbon Coupling Reactions Mediated by Potassium Salts

Potassium salts of phenols, including this compound, can serve as precursors or key components in various carbon-carbon bond-forming reactions. While the phenoxide oxygen is a primary site of reactivity, the aromatic ring can also participate in coupling reactions, particularly when activated or under specific catalytic conditions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. youtube.comrsc.org While direct coupling of the phenolate is less common than that of aryl halides, in-situ activation of phenols to form triflates or other suitable leaving groups allows for their participation in reactions like the Suzuki, Stille, and Heck couplings. The use of potassium bases, such as potassium carbonate or potassium phosphate, is common in these reactions to facilitate the catalytic cycle. nih.gov

The Kolbe-Schmitt reaction is a classic example of a C-C bond-forming reaction involving a potassium phenoxide. In this reaction, potassium phenoxide is carboxylated by carbon dioxide under pressure and elevated temperature to yield potassium salicylate. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the cation.

Potassium tert-butoxide, a strong base, has been shown to mediate a variety of C-C bond-forming reactions, often proceeding through radical pathways. rsc.org While not a direct reaction of the phenolate itself, the use of potassium bases is integral to many modern coupling strategies.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product Type | Reference |

| Potassium vinyl/alkenyltrifluoroborates | Aryl/Heteroaryl bromides | Pd(OAc)2 / K2CO3 | Styrenes, Stilbenoids | nih.gov |

| Phenol | Carbon Dioxide | Potassium Phenoxide (in situ) | Salicylic (B10762653) Acid | researchgate.net |

| Aryl Ethers/Amines/Amides | - | Potassium tert-butoxide | Cyclized Products | rsc.org |

| Aryl Halides | Alkenes | Palladium Catalyst | Substituted Alkenes (Heck Reaction) | youtube.com |

Etherification Reactions Utilizing Phenolate Intermediates

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers, and it directly utilizes phenolate intermediates like this compound. cymitquimica.com In this reaction, the phenoxide acts as a nucleophile and displaces a halide or other suitable leaving group from an alkylating agent, such as an alkyl halide, to form an aryl ether.

The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to enhance the nucleophilicity of the phenoxide. The choice of base to generate the phenoxide in situ can vary, with potassium carbonate being a common and effective choice for the etherification of phenols. pnu.ac.ir The reaction of 4-chlorophenols with alkyl halides in the presence of a base like potassium carbonate can proceed to give the corresponding alkyl aryl ethers.

The Ullmann condensation is another important method for the synthesis of diaryl ethers, which involves the copper-catalyzed reaction of an aryl halide with a phenoxide. organic-chemistry.orgwikipedia.org Potassium phenoxides can be employed in this reaction, often in the presence of a copper catalyst, to form a new carbon-oxygen bond between two aromatic rings. Recent advancements in the Ullmann reaction have led to milder reaction conditions and broader substrate scope. mdpi.com

| Phenol | Alkylating Agent | Base/Catalyst | Product Type | Reference |

| Phenol | Alkyl Halide | Potassium Hydroxide | Alkyl Aryl Ether | cymitquimica.com |

| 4-Chloronitrobenzene | Phenol | Copper | p-Nitrophenyl phenyl ether | wikipedia.org |

| Phenols | Aryl Halides | CuO-NPs / KOH | Diaryl Ethers | mdpi.com |

| Alcohols/Phenols/Thiols | Acetic Anhydride | Potassium Carbonate | Esters/Thioesters | pnu.ac.ir |

Spectroscopic Characterization and Structural Elucidation of Potassium 4 Chloro 2 Cyclohexylphenolate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Potassium 4-chloro-2-cyclohexylphenolate, ¹H and ¹³C NMR spectroscopy would provide critical data on the chemical environment of each proton and carbon atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen appearing at the most downfield position. The carbons of the cyclohexyl ring would be found in the upfield region, typically between 25 and 45 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-chloro-2-cyclohexylphenolate Anion

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | 6.5 - 7.5 | d, dd, s |

| Cyclohexyl | 1.0 - 2.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-chloro-2-cyclohexylphenolate Anion

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-C | 115 - 135 |

| Aromatic C-H | 115 - 130 |

| Cyclohexyl | 25 - 45 |

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning these resonances and confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the 4-chloro-2-cyclohexylphenolate anion.

The molecular formula of 4-chloro-2-cyclohexylphenol (B79803) is C₁₂H₁₅ClO. biosynth.comnist.gov The corresponding anion would have the formula C₁₂H₁₄ClO⁻. The expected monoisotopic mass of this anion can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) in negative ion mode, would be expected to show a prominent peak corresponding to this mass. nih.govulisboa.pt The high resolution of the instrument allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information. ulisboa.pt Characteristic losses, such as the loss of the cyclohexyl group or the chlorine atom, would help to confirm the structure of the phenolate (B1203915) anion.

Table 3: Expected HRMS Data for the 4-chloro-2-cyclohexylphenolate Anion

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₄ClO⁻ |

| Calculated Monoisotopic Mass | 209.0738 |

| Ionization Mode | ESI (-) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic ring, the cyclohexyl group, and the C-O and C-Cl bonds. The NIST Chemistry WebBook provides an IR spectrum for the parent compound, 4-chloro-2-cyclohexylphenol. nist.gov In the phenolate salt, the characteristic broad O-H stretching band of the phenol (B47542), typically found around 3200-3600 cm⁻¹, would be absent. pressbooks.pubacs.org

Key expected absorptions for the phenolate include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the cyclohexyl group (around 2850-2950 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. okstate.edu A strong absorption corresponding to the C-O stretching vibration is expected in the region of 1250-1300 cm⁻¹. The C-Cl stretching vibration would likely be observed in the lower frequency region, typically between 1000 and 1100 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, which are useful for identifying substitution patterns. The symmetric stretching of the C-C bonds of the aromatic ring would also be a prominent feature.

Table 4: Key Vibrational Frequencies for 4-chloro-2-cyclohexylphenolate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1250 - 1300 | IR |

| C-Cl Stretch | 1000 - 1100 | IR |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, studies on other potassium phenolates can provide insights into the expected structural features. nih.govacs.org The crystal structure would reveal the coordination environment of the potassium cation, which would likely be coordinated to the oxygen atom of the phenolate and potentially to other solvent molecules if present in the crystal lattice. The analysis would also detail the intermolecular interactions, such as ion-dipole interactions and van der Waals forces, that govern the crystal packing. The distance between the potassium ion and the phenolate oxygen would be a key parameter obtained from this analysis. mdpi.com

Computational and Theoretical Chemistry Studies of Potassium 4 Chloro 2 Cyclohexylphenolate

Quantitative Structure-Activity Relationship (QSAR) and Molecular Quantum Similarity (MQS) Modeling

Analysis of Structure-Reactivity Relationships

The reactivity of 4-chloro-2-cyclohexylphenol (B79803) is primarily dictated by the interplay of its three key structural components: the phenol (B47542) group, the chloro substituent, and the cyclohexyl group. The phenolic hydroxyl group is acidic and can be deprotonated by a base, such as potassium hydroxide (B78521), to form the potassium 4-chloro-2-cyclohexylphenolate salt. pw.livebyjus.com The acidity of the phenol is enhanced by the electron-withdrawing nature of the chloro substituent on the benzene (B151609) ring. byjus.com This effect stabilizes the resulting phenoxide anion through delocalization of the negative charge. pw.livebyjus.com

The cyclohexyl group, being a bulky, non-polar substituent, exerts a significant steric influence on the molecule. This steric hindrance can affect the accessibility of the hydroxyl group and the ortho and para positions on the aromatic ring to incoming reagents. In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the cyclohexyl group can direct incoming electrophiles to specific positions.

The formation of the potassium salt, this compound, dramatically alters the reactivity profile. The phenolate (B1203915) is a much stronger nucleophile than the parent phenol due to the presence of the full negative charge on the oxygen atom. This enhanced nucleophilicity makes it highly susceptible to reactions such as ether synthesis (Williamson ether synthesis) and esterification.

A summary of the key structural features and their influence on reactivity is presented in the table below.

| Structural Feature | Influence on Reactivity of 4-chloro-2-cyclohexylphenol | Influence on Reactivity of this compound |

| Phenolic Hydroxyl Group | Acidic proton, can act as a proton donor. pw.livebyjus.com | Deprotonated to form a nucleophilic phenoxide ion. wikipedia.org |

| Chloro Substituent | Electron-withdrawing, increases the acidity of the phenol. byjus.com | Stabilizes the phenoxide anion through inductive effects. |

| Cyclohexyl Group | Steric hindrance, influences regioselectivity in aromatic substitution reactions. | Steric hindrance can still influence the accessibility of the nucleophilic oxygen. |

Exploration of Lipophilic Ligand Efficiency (LLE) in Structural Modifications

Lipophilic Ligand Efficiency (LLE) is a crucial metric in drug design that relates the potency of a compound to its lipophilicity. It is calculated as the pIC50 (or pEC50) minus the logP of the compound. While specific biological activity data for this compound is not available, we can analyze the lipophilicity of its parent compound and the impact of its conversion to the potassium salt.

4-chloro-2-cyclohexylphenol is expected to be a highly lipophilic molecule due to the presence of the cyclohexyl and chloro substituents. The octanol/water partition coefficient (logP) is a common measure of lipophilicity. The predicted XlogP for 4-chloro-2-cyclohexylphenol is 4.7, indicating significant lipophilicity. uni.lu

The conversion of 4-chloro-2-cyclohexylphenol to its potassium salt, this compound, results in a drastic change in its physicochemical properties. The formation of the ionic bond between the phenoxide and the potassium ion leads to a significant increase in polarity and water solubility. Consequently, the lipophilicity of the compound dramatically decreases. This would, in turn, lead to a very low LLE value, as the logP would be significantly lower (more negative).

The table below illustrates the expected changes in physicochemical properties and their impact on LLE.

| Compound | Predicted XlogP | Expected Water Solubility | Expected LLE |

| 4-chloro-2-cyclohexylphenol | 4.7 uni.lu | Low | Dependent on biological activity |

| This compound | Significantly lower than parent phenol | High | Very low due to low lipophilicity |

This transformation highlights a common strategy in medicinal chemistry where a lipophilic parent drug is converted into a more water-soluble salt form to improve its pharmaceutical properties, although this generally comes at the cost of a lower LLE.

Conformational Alignment and Similarity Assessment in QSAR/MQS Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Molecular Quantum Similarity (MQS) are computational methodologies used to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.comfrontiersin.org These methods rely on aligning a set of molecules and comparing their structural and electronic features.

In a QSAR study involving chlorophenols, 4-chloro-2-cyclohexylphenol would be a key data point. nih.govnih.gov For conformational alignment, the molecule's three-dimensional structure would be generated and its lowest energy conformers identified. The alignment would typically be based on a common scaffold, which in this case would be the chlorophenol ring. The cyclohexyl group would be a major point of variation and its conformational flexibility would need to be considered.

The descriptors used in such a QSAR model would include:

Steric descriptors: Related to the size and shape of the molecule, heavily influenced by the cyclohexyl group.

Electronic descriptors: Such as partial charges on atoms and dipole moment, influenced by the chloro and hydroxyl groups.

Hydrophobic descriptors: Like logP, which is significantly affected by the cyclohexyl and chloro substituents.

The table below outlines the key molecular features of 4-chloro-2-cyclohexylphenol and their relevance in QSAR/MQS studies.

| Molecular Feature | Relevance in Conformational Alignment | Relevance in Similarity Assessment |

| Chlorophenol Ring | Serves as the common scaffold for alignment with other chlorophenols. | Provides the basis for comparing electronic properties like charge distribution. |

| Cyclohexyl Group | Its various low-energy conformations must be considered during alignment. | A key determinant of steric and hydrophobic similarity to other molecules. |

| Hydroxyl and Chloro Groups | Their positions are critical for defining the alignment rule. | Their electronic properties are crucial for calculating electrostatic similarity. |

For this compound, its inclusion in a QSAR study would require careful consideration. As an ionic species, its behavior in biological systems and its interaction with molecular targets would be fundamentally different from the neutral phenol. A separate QSAR model for the phenolate series would likely be necessary to obtain meaningful correlations.

Reaction Mechanisms and Kinetics of Potassium 4 Chloro 2 Cyclohexylphenolate Transformations

Elucidation of Reaction Pathways for Synthetic Routes and Degradation Processes

The formation and breakdown of potassium 4-chloro-2-cyclohexylphenolate involve distinct chemical transformations, which can be inferred from established reactions of related phenolic compounds.

Synthetic Routes:

The synthesis of this compound logically proceeds in two primary steps: the synthesis of the precursor phenol (B47542), 4-chloro-2-cyclohexylphenol (B79803), followed by its deprotonation.

Alkylation of 4-chlorophenol (B41353): A common route to 2-substituted phenols is the Friedel-Crafts alkylation. In this case, 4-chlorophenol can be reacted with cyclohexene (B86901) in the presence of a suitable acid catalyst. Various catalysts have been employed for the synthesis of cyclohexylphenols, including zeolites, cationic ion-exchange resins, and 12-tungstophosphoric acid. researchgate.net A one-pot synthesis of cyclohexylphenols has also been reported using a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite. rsc.org Another approach involves the hydroalkylation of phenol with a palladium catalyst and a molten salt like NaCl-AlCl3 to produce 4-cyclohexylphenol (B75765), which could then be chlorinated. chemicalbook.com

Formation of the Potassium Salt: The resulting 4-chloro-2-cyclohexylphenol is then treated with a potassium base to yield the phenolate (B1203915) salt. Common bases for this purpose include potassium hydroxide (B78521) (KOH) or potassium hydride (KH). The reaction with potassium metal is also a clean method for producing the potassium phenoxide with the evolution of hydrogen gas. quora.com The reaction with KOH in an aqueous or alcoholic medium is a straightforward acid-base neutralization.

A plausible synthetic pathway is outlined below:

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | 4-chlorophenol, Cyclohexene | Acid Catalyst (e.g., H-Mordenite, H-beta) | 4-chloro-2-cyclohexylphenol |

| 2 | 4-chloro-2-cyclohexylphenol | Potassium Hydroxide (KOH) | This compound |

Degradation Processes:

The degradation of this compound is expected to follow pathways observed for other chlorinated phenols. These processes are often microbial or oxidative in nature.

Microbial Degradation: Bacteria have been shown to degrade chlorophenols through various pathways. For instance, Burkholderia sp. RKJ 800 degrades 4-chloro-2-aminophenol via the formation of 4-chlorocatechol, which is then cleaved. nih.gov This suggests that a likely initial step in the degradation of this compound would be hydroxylation of the aromatic ring, followed by ring cleavage.

Oxidative Degradation: Phenols can be oxidized to form quinones. researchgate.net The degradation of phenol and various chlorophenols by potassium ferrate has been shown to be highly pH-dependent. nih.gov For 4-chlorophenol, the reactivity of the undissociated form is higher than its dissociated phenolate form. nih.gov Irradiation with UV light can also induce degradation by generating reactive radical species. biosynth.com

A potential degradation pathway could involve the following steps:

Table 2: Postulated Degradation Pathway of the Phenolate Anion

| Step | Process | Intermediate/Product |

| 1 | Hydroxylation | Chlorinated cyclohexyl-catechol derivative |

| 2 | Ring Cleavage | Aliphatic carboxylic acid derivatives |

| 3 | Further Oxidation | CO2 and H2O |

Role of Potassium Counterions in Reaction Mechanisms and Selectivity

The potassium counterion plays a significant role in the reactivity and selectivity of phenolate reactions. Its influence is particularly evident in the competition between C-alkylation and O-alkylation.

Larger cations like potassium (K+) are known to favor O-alkylation compared to smaller cations like lithium (Li+). This is attributed to the weaker coordination of the larger potassium ion with the oxygen atom of the phenolate, leaving the oxygen more available for nucleophilic attack.

In the context of the Kolbe-Schmitt reaction, the nature of the alkali metal cation is critical in determining the regioselectivity of carboxylation. While sodium phenoxide primarily yields salicylic (B10762653) acid (ortho-carboxylation), the use of potassium phenoxide favors the formation of 4-hydroxybenzoic acid (para-carboxylation), especially at higher temperatures. This is explained by the formation of a chelate between the potassium ion and the phenoxide oxygen and the carbonyl group of the initially formed ortho-carboxylate, which then rearranges to the more thermodynamically stable para-isomer.

Furthermore, in base-catalyzed C-alkylation of potassium enolates with styrenes, a metal-ene-type reaction mechanism has been proposed, highlighting the direct involvement of the potassium ion in the transition state. rsc.org The use of potassium salts can also influence the catalytic activity in various reactions. For instance, simple potassium phenolates have been shown to be effective catalysts for the isoselective polymerization of rac-lactide. rsc.org In some cases, the presence of potassium iodide in reactions of phenols with α-chloro-ketones can lead to the formation of by-products. rsc.org

Table 3: Influence of Potassium Counterion on Phenolate Reactions

| Reaction Type | Role of Potassium Cation | Outcome |

| Alkylation | Weaker coordination with phenolate oxygen compared to smaller cations. | Favors O-alkylation. |

| Kolbe-Schmitt Carboxylation | Facilitates isomerization to the para-product. | Promotes formation of 4-hydroxybenzoic acid derivatives. |

| Polymerization | Acts as a catalyst. | Can initiate and control polymerization reactions. |

Catalytic Activity and Mechanism of Related Phenolate Derivatives in Organic Synthesis

While specific catalytic applications of this compound are not documented, related potassium phenolate derivatives have demonstrated significant catalytic activity in various organic transformations.

Simple sodium and potassium phenolates have been successfully employed as catalysts for the highly isoselective ring-opening polymerization of rac-lactide. rsc.org The steric and electronic properties of the substituents on the phenolate have a considerable impact on the catalytic performance. rsc.org

In a broader context, phenoxides can act as ligands for transition metals, forming catalytically active species. For example, palladium-catalyzed reactions using phosphine (B1218219) ligands in the presence of potassium hydroxide can be used for the synthesis of phenols from aryl halides. nih.gov This highlights the potential for potassium phenolates to participate in or be generated in situ during catalytic cycles.

The mechanism of catalysis by simple phenolates in polymerization reactions often involves the initiation of the polymerization by the phenoxide anion, which acts as a nucleophile to open the monomer ring. The growing polymer chain remains associated with the potassium counterion.

Given the structural features of this compound, with its bulky cyclohexyl group and electron-withdrawing chlorine atom, it could potentially exhibit unique catalytic properties. The steric bulk might influence the stereoselectivity of reactions, while the electronic nature of the substituents could modulate the reactivity of the catalytic species. Further research would be necessary to explore these potential applications.

Environmental Fate and Degradation Research of Chlorinated Phenolates

Persistence and Environmental Half-lives of Chlorinated Phenols

No data on the environmental persistence or the half-life of Potassium 4-chloro-2-cyclohexylphenolate in various environmental compartments has been published.

Advanced Oxidation Processes for Environmental Remediation

There is no available research on the use of advanced oxidation processes for the remediation of water or soil contaminated with this compound.

Adsorption Phenomena in Environmental Systems

Specific studies on the adsorption and desorption characteristics of this compound in environmental systems like soil and sediment are not present in the available literature.

Analytical Method Development for Potassium 4 Chloro 2 Cyclohexylphenolate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds, offering high-resolution separation of analytes from complex mixtures. For Potassium 4-chloro-2-cyclohexylphenolate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, although they analyze different forms of the compound.

HPLC is well-suited for analyzing the non-volatile and water-soluble potassium salt or the parent phenol (B47542). Reversed-phase (RP) HPLC is the most common approach. sielc.com In this method, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for 4-chloro-2-cyclohexylphenol (B79803) can be established using a C18 column, which is packed with silica (B1680970) particles bonded with octadecylsilane. sielc.comnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as one containing phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The potassium phenolate (B1203915) salt will be converted to the parent phenol in the acidic mobile phase before separation on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group provides strong chromophores. nih.gov

Table 1: Illustrative HPLC Conditions for 4-chloro-2-cyclohexylphenol Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 3-5 µm particle size sielc.comnih.gov |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV Spectrophotometry at 225 nm or 255 nm nih.gov |

| Temperature | Ambient or controlled (e.g., 35°C) researchgate.net |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Since this compound is a non-volatile salt, it cannot be directly analyzed by GC. The analysis must be performed on the volatile parent phenol, 4-chloro-2-cyclohexylphenol. This requires a preliminary step to convert the salt to the phenol, typically by acidification, followed by extraction.

The phenol can be analyzed directly or after derivatization to increase its volatility and improve chromatographic performance. epa.gov Common derivatization agents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov The choice of column is critical for separation; weakly polar capillary columns, such as those with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5, OPTIMA® 5), are frequently used for phenol analysis. epa.govchemcoplus.co.jp Detection can be accomplished with a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). epa.govchemcoplus.co.jp

Table 2: Typical GC Conditions for the Analysis of the Parent Phenol

| Parameter | Condition |

|---|---|

| Analyte Form | 4-chloro-2-cyclohexylphenol (underivatized or derivatized) epa.gov |

| Column | OPTIMA® 5 MS or equivalent (e.g., DB-5) epa.govchemcoplus.co.jp |

| Injection | Split/Splitless epa.gov |

| Carrier Gas | Helium or Hydrogen chemcoplus.co.jp |

| Temperature Program | Example: 40°C hold for 2 min, ramp at 6°C/min to 240°C, then at 20°C/min to 320°C chemcoplus.co.jp |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) epa.govchemcoplus.co.jp |

Spectrophotometric Detection Methods for Phenolates

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for quantification, particularly for total phenolate content. These methods are based on chemical reactions that produce a colored product, the absorbance of which is proportional to the analyte concentration. Several colorimetric reactions are available for the determination of phenols and phenolates. redalyc.orgresearchgate.netnih.gov

Folin-Ciocalteu Method : This method involves the oxidation of phenolates by a phosphomolybdic and phosphotungstenic acid reagent in an alkaline solution, resulting in the formation of a blue complex. redalyc.org

4-Aminoantipyrine (4-AAP) Method : Phenolic compounds undergo an oxidative coupling reaction with 4-AAP in the presence of an oxidizing agent (e.g., potassium hexacyanoferrate) to form a colored antipyrine (B355649) dye. nih.gov

Indophenol (B113434) Reaction : Phenol can react with ammonia (B1221849) and N-chlorosuccinimide in an alkaline medium, using sodium nitroprusside as a catalyst, to form a greenish-blue indophenol dye with a maximum absorption around 670 nm. rsc.org

Charge-Transfer Complexation : Reagents like 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ) can act as electron acceptors, forming a colored charge-transfer complex with electron-donating phenols in a basic medium. ijpsr.info The resulting blue product can be measured spectrophotometrically. ijpsr.info

Table 3: Comparison of Spectrophotometric Methods for Phenolates

| Method | Reagents | Resulting Color | Max. Absorbance (λmax) |

|---|---|---|---|

| Folin-Ciocalteu | Folin-Ciocalteu Reagent, Sodium Carbonate redalyc.org | Blue redalyc.org | ~760 nm |

| 4-Aminoantipyrine | 4-AAP, Potassium Hexacyanoferrate nih.gov | Varies (e.g., red) nih.gov | Varies |

| Indophenol Dye | Ammonia, N-chlorosuccinimide, Sodium Nitroprusside rsc.org | Greenish-Blue rsc.org | ~670 nm rsc.org |

| DCQ Complexation | 2,6-dichloroquinone-4-chloroimide (DCQ) ijpsr.info | Blue ijpsr.info | ~610 nm ijpsr.info |

Method Validation and Performance Characteristics, including Detection Limits

Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. fda.goveurachem.org Following guidelines from bodies like the International Council for Harmonisation (ICH), validation involves evaluating several key performance characteristics. fda.goveurachem.org

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradation products. campilab.by In chromatography, this is demonstrated by separating the analyte peak from all others.

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. campilab.by It is typically evaluated by analyzing a series of standards and performing a linear regression of the response versus concentration.

Accuracy : The closeness of the test results to the true value. campilab.by It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.

Precision : This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory). campilab.by

Detection Limit (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. campilab.by For instrumental methods, it is often calculated based on the signal-to-noise ratio (typically 3:1).

Quantitation Limit (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. campilab.by It is commonly determined as the concentration that provides a signal-to-noise ratio of 10:1.

Table 4: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness to the true value, measured by percent recovery. | 80-120% recovery |

| Precision | Agreement among repeated measurements, expressed as Relative Standard Deviation (RSD). | RSD ≤ 2% for drug substance assay |

| Linearity | Proportionality of signal to concentration, measured by the correlation coefficient (r) or coefficient of determination (r²). | r ≥ 0.999 |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity and resolution in chromatography |

| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. | S/N ratio of 3:1 for LOD, 10:1 for LOQ |

Sample Preparation and Extraction Techniques from Complex Matrices

The goal of sample preparation is to isolate the analyte from the sample matrix and present it in a form compatible with the analytical instrument. The choice of technique depends on the physical and chemical properties of both the analyte and the matrix. epa.gov

Dilution : For simple liquid samples where the analyte concentration is high, a straightforward dilution with the mobile phase or a suitable solvent may be sufficient, particularly for HPLC analysis. nih.gov

Liquid-Liquid Extraction (LLE) : This classic technique is used to separate compounds based on their relative solubilities in two different immiscible liquids. To extract the parent phenol (4-chloro-2-cyclohexylphenol) for GC analysis, the aqueous sample containing the phenolate salt is first acidified. The resulting phenol, which is less water-soluble, can then be extracted into an organic solvent like dichloromethane (B109758) or ether.

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient alternative to LLE. ijpsr.info The sample is passed through a cartridge containing a solid adsorbent. For extracting the parent phenol, a reversed-phase sorbent (like C18) can be used. After loading the acidified sample, interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Microextraction Techniques : Advanced methods like salting-out assisted liquid phase microextraction (SA-LPME) and dispersive liquid-phase microextraction (DLPME) offer high enrichment factors using minimal solvent. nih.gov In SA-LPME, the addition of salt induces the formation of a two-phase system, concentrating the analyte into a small volume of extractant phase. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Aminoantipyrine |

| 4-chloro-2-cyclohexylphenol |

| 4-Chloro-3-methylphenol |

| 2,6-dichloroquinone-4-chloroimide |

| 2-Cyclohexylphenol (B93547) |

| Acetonitrile |

| Ammonia |

| Diazomethane |

| Formic Acid |

| N-chlorosuccinimide |

| Pentafluorobenzyl bromide |

| Phosphoric Acid |

| This compound |

| Potassium hexacyanoferrate |

| Potassium Sorbate |

| Sodium Benzoate |

| Sodium Carbonate |

Applications in Advanced Chemical Synthesis and Material Science

Utilization as a Key Intermediate in Complex Organic Synthesis

Potassium 4-chloro-2-cyclohexylphenolate serves as a crucial, though often transiently formed, intermediate in the synthesis of more complex molecules. Its precursor, 2-cyclohexyl-4-chlorophenol, is synthesized through the Friedel-Crafts alkylation of p-chlorophenol with cyclohexanol (B46403). banglajol.inforesearchgate.net This reaction is a classic example of electrophilic aromatic substitution, where the cyclohexyl group is introduced onto the phenol (B47542) ring. The resulting 2-cyclohexyl-4-chlorophenol is a key building block for various derivatives. banglajol.inforesearchgate.net

The synthesis of 2-cyclohexyl-4-chlorophenol has been optimized under specific conditions to achieve high yields. For instance, a 96% yield can be obtained at a reaction temperature of 140°C, with a molar ratio of p-chlorophenol to cyclohexanol of 8:1. banglajol.info The catalyst, typically perchloric acid, is used at 5% by weight of the p-chlorophenol. banglajol.info The dropwise addition of cyclohexanol over 2 hours, followed by an additional 2 hours of stirring, is critical for maximizing the yield. banglajol.info

The following table summarizes the optimized reaction conditions for the synthesis of 2-cyclohexyl-4-chlorophenol:

| Parameter | Optimized Condition |

| Temperature | 140°C |

| Molar Ratio (p-chlorophenol:cyclohexanol) | 8:1 |

| Catalyst (Perchloric Acid) | 5% by wt. of p-chlorophenol |

| Time of Addition | 2 hours |

| Time of Stirring | 2 hours |

| Yield | 96% |

This data is based on the synthesis of 2-cyclohexyl-4-chlorophenol, the precursor to this compound. banglajol.info

Once 2-cyclohexyl-4-chlorophenol is formed, it can be readily converted to its potassium salt, this compound, by deprotonation with a suitable potassium base. This in-situ formation of the phenolate (B1203915) is a common strategy in organic synthesis to activate the molecule for subsequent reactions. The phenolate is a more potent nucleophile than the corresponding phenol, making it highly useful for a variety of synthetic transformations.

Role in the Synthesis of Functionalized Phenolic Compounds and Derivatives

The primary role of this compound in synthesis is to act as a nucleophile, enabling the introduction of the 4-chloro-2-cyclohexylphenoxy group into other molecules. This is particularly useful in the synthesis of functionalized phenolic compounds and their derivatives, which have applications as antioxidants, stabilizers, herbicides, bactericides, and insecticides. banglajol.inforesearchgate.net

One of the key reactions involving this phenolate is O-alkylation to form ether derivatives. rsc.org By reacting this compound with an alkyl halide, a new ether linkage is formed. This reaction is a classic Williamson ether synthesis. The general scheme for this reaction is as follows:

Step 1: Formation of the phenolate: 2-cyclohexyl-4-chlorophenol + K-base → this compound + H-base⁺

Step 2: Nucleophilic substitution: this compound + R-X → 1-Alkoxy-4-chloro-2-cyclohexylbenzene + KX

Where R is an alkyl or aryl group and X is a halide.

This methodology allows for the synthesis of a wide array of ethers with tailored properties. For example, the synthesis of new 4-cyclohexylcoumarin derivatives has been reported, where a cyclohexylphenol moiety is a key structural feature. researchgate.net While this example does not start from 2-cyclohexyl-4-chlorophenol itself, it demonstrates the utility of cyclohexyl-substituted phenols in the synthesis of complex heterocyclic structures. researchgate.net

The following table provides examples of the types of functionalized phenolic derivatives that can be synthesized from 2-cycloalkyl-4-chlorophenols:

| Precursor | Derivative Type | Potential Applications |

| 2-Cyclohexyl-4-chlorophenol | Ethers | Pharmaceuticals, Agrochemicals |

| 2-Cyclohexyl-4-chlorophenol | Esters | Polymers, Lubricants |

| 2-Cyclohexyl-4-chlorophenol | Aromatic amines | Dyes, Specialty Chemicals |

This table illustrates the potential derivatization of 2-cyclohexyl-4-chlorophenol, where this compound would be the key intermediate.

Green Chemistry Approaches in its Synthesis or Application

Recent research has focused on developing more environmentally friendly methods for the synthesis of alkylated phenols, which can be applied to the production of 2-cyclohexyl-4-chlorophenol. inderscienceonline.comresearchgate.netroyalsocietypublishing.org The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. royalsocietypublishing.org

One approach is the use of solid acid catalysts to replace traditional homogeneous catalysts like sulfuric acid or perchloric acid, which are corrosive and difficult to recycle. uobasrah.edu.iq The alkylation of phenols can be achieved using recyclable Brønsted or Lewis acid catalysts, with water being the only by-product. rsc.org The use of plant-derived renewable resources, such as cardanol (B1251761) as a source of phenol, is another green chemistry strategy. inderscienceonline.com

Furthermore, the use of alternative solvents or solvent-free conditions is a key aspect of green chemistry. researchgate.netroyalsocietypublishing.org While the synthesis of 2-cyclohexyl-4-chlorophenol has been reported using an excess of p-chlorophenol as both a reactant and a solvent, future research may explore the use of greener solvents or solvent-free reaction conditions. banglajol.info

The following table summarizes some green chemistry approaches relevant to the synthesis of alkylated phenols:

| Green Chemistry Principle | Application in Alkylated Phenol Synthesis |

| Use of Renewable Feedstocks | Utilizing plant-derived phenols like cardanol. inderscienceonline.com |

| Safer Solvents and Auxiliaries | Employing water or biodegradable solvents, or solvent-free conditions. researchgate.netroyalsocietypublishing.org |

| Catalysis | Using recyclable solid acid catalysts instead of corrosive homogeneous acids. rsc.orguobasrah.edu.iq |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Design for Energy Efficiency | Conducting reactions at lower temperatures and pressures. |

Potential as a Catalyst or Reagent in Novel Organic Transformations

While this compound is primarily known as an intermediate, its potential as a catalyst or specialized reagent in novel organic transformations is an area of interest. Phenolates can act as bases or nucleophiles, and in some cases, they can participate in catalytic cycles.

As a bulky phenolate, it could potentially be used as a non-nucleophilic base in certain reactions where a hindered base is required to avoid side reactions. Its steric bulk could also be exploited to induce stereoselectivity in certain transformations.

Furthermore, the phenolate could serve as a ligand for metal catalysts. The oxygen atom of the phenolate can coordinate to a metal center, and the cyclohexyl and chloro substituents could influence the steric and electronic properties of the resulting metal complex. This could lead to the development of new catalysts for a variety of organic reactions, such as cross-coupling reactions or C-H activation.

While there is currently no specific research demonstrating the use of this compound as a catalyst, the principles of catalyst design suggest that it could be a promising candidate for future investigation. The synthesis of selenophene (B38918) derivatives, for example, has been shown to be catalyzed by various metal complexes, highlighting the importance of ligand design in catalysis. mdpi.com The development of new catalytic systems is a constantly evolving field, and the unique structure of this phenolate may offer new opportunities.

Q & A

Basic: What synthetic methodologies are recommended for preparing Potassium 4-chloro-2-cyclohexylphenolate with high purity?

Answer:

The synthesis typically involves reacting 4-chloro-2-cyclohexylphenol with a potassium base (e.g., KOH or K₂CO₃) in anhydrous ethanol under reflux. Critical factors include:

- Stoichiometric control : Excess potassium base ensures complete deprotonation of the phenolic hydroxyl group.

- Solvent purity : Anhydrous conditions minimize hydrolysis side reactions.

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields crystals with ≥98% purity, verified by melting point analysis (195–198°C) and NMR .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl group integration at δ 1.2–1.8 ppm).

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M⁻] at m/z 280.7).

- FT-IR : Identify phenolic O–K stretching (broadband ~3400 cm⁻¹) and C–Cl vibrations (750 cm⁻¹).

- Elemental analysis : Match theoretical/practical C, H, Cl, and K content within ±0.3% .

Advanced: How can researchers resolve discrepancies in spectral data for this compound?

Answer:

Contradictions often arise from solvate formation or residual solvents. Mitigation strategies:

- Cross-validation : Compare NMR data with certified reference standards (e.g., EP/BP pharmacopeial guidelines for phenolic salts).

- Thermogravimetric analysis (TGA) : Detect solvent loss (5–10% weight loss below 150°C indicates hydrate formation).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Advanced: What experimental designs are suitable for studying its stability under varying pH and temperature?

Answer:

Design a factorial experiment with factors:

- pH : 2–12 (adjusted with HCl/NaOH).

- Temperature : 25°C, 40°C, 60°C.

- Time : 0–30 days.

Key metrics : - Degradation products : Monitor via HPLC (C18 column, 254 nm) for chlorophenol reappearance.

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots.

- Safety note : Decomposition releases Cl⁻ ions; use fume hoods and PPE .

Advanced: How to assess its environmental fate in aqueous systems?

Answer:

Adopt EPA-compliant protocols:

- Solid-phase extraction (SPE) : Use DVB-based cartridges to concentrate the compound from water.

- Derivatization : Ethylation (with diazoethane) enhances GC-MS sensitivity (LOD: 0.1 ppb).

- Biodegradation assays : Test under OECD 301F conditions; observe half-life >60 days, indicating persistence .

Advanced: What strategies optimize reproducibility in catalytic applications (e.g., as a ligand precursor)?

Answer:

- Ligand purity : Pre-dry at 100°C under vacuum to remove adsorbed moisture.

- Metal coordination studies : Use UV-Vis titration (λ = 300–400 nm) to determine binding stoichiometry.

- Catalytic trials : Benchmark activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(OAc)₂. Report turnover numbers (TON) and compare with control ligands .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent oxidation.

- Decontamination : Use 10% NaOH solution for spills (neutralizes phenolic byproducts).

- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid food/beverage contact .

Advanced: How to design a study comparing its bioactivity with structural analogs?

Answer:

- SAR framework : Synthesize analogs (e.g., Na⁺ or NH₄⁺ salts, halogen substitutions).

- Bioassays : Test antimicrobial activity (MIC against S. aureus and E. coli) or enzyme inhibition (e.g., tyrosinase).

- Statistical analysis : Use ANOVA with Tukey’s post-hoc test (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.